molecular formula C15H17N7O2S3 B2705617 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 878703-37-8

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2705617
CAS No.: 878703-37-8
M. Wt: 423.53
InChI Key: KCWJDTSTCDYOEN-UHFFFAOYSA-N
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Description

2-((1-(3-Methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound with the CAS Number 878703-37-8 and a molecular formula of C15H17N7O2S3 . It has a molecular weight of approximately 423.54 g/mol and features a calculated density of 1.55±0.1 g/cm³ at 20 °C . This molecule is of significant interest in early-stage scientific research and discovery due to its complex structure, which incorporates multiple nitrogen-containing heterocycles, including a 1,2,3,4-tetrazole and a 1,3,4-thiadiazole, linked via a thioacetamide bridge. The compound is offered with a guaranteed purity of 90% or higher and is available for research applications in various quantities, from 1mg to 75mg . Predicted physical-chemical properties include an XLogP3 of 3.5, indicating lipophilicity, a pKa of 6.95±0.50, and a polar surface area of 187 Ų . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S3/c1-3-7-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-5-4-6-11(8-10)24-2/h4-6,8H,3,7,9H2,1-2H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWJDTSTCDYOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide , a hybrid molecule featuring a tetrazole and thiadiazole moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : The tetrazole can be synthesized by cyclizing an appropriate nitrile with sodium azide under acidic conditions.
  • Thioether Formation : The tetrazole derivative is reacted with a thiol to create the thioether linkage.
  • Amidation : The thioether is then reacted with a suitable acetamide to introduce the acetamido group.
  • Final Coupling : The resulting intermediate is coupled with a thiadiazole derivative to yield the final product.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of tetrazole and thiadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole ring have shown significant activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against E. coli and Staphylococcus aureus, demonstrating zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
  • Antifungal Activity : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on structural modifications .

Anti-inflammatory and Anticancer Activities

The presence of the tetrazole ring is associated with anti-inflammatory properties due to its ability to mimic carboxylate groups, which can inhibit certain enzymes involved in inflammatory pathways. Additionally, derivatives have shown promise in anticancer applications by interfering with cellular proliferation pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The tetrazole moiety can interact with enzyme active sites, potentially inhibiting their function through competitive inhibition.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways associated with inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, compounds similar to our target compound were evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. One derivative demonstrated comparable efficacy to ampicillin, highlighting the therapeutic potential of these compounds in treating resistant bacterial infections .

Study 2: Cytotoxicity Assessment

A cytotoxicity study conducted on human cell lines (MCF7 cancerous and HK-2 non-cancerous) revealed that many thiadiazole derivatives exhibit low toxicity, suggesting a favorable therapeutic index for further development .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C18H22N6O2S2
  • Molecular Weight : 398.53 g/mol

The compound consists of a tetrazole ring linked to a thiadiazole moiety, which is known for its diverse pharmacological properties. The presence of sulfur atoms in the structure enhances its interaction with biological targets.

Anticancer Activity

Research has shown that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . The mechanisms attributed to their antitumor activity include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives interfere with nucleic acid synthesis, which is crucial for cancer cell replication.
  • Targeting Key Kinases : These compounds can interact with kinases involved in tumorigenesis, potentially disrupting signaling pathways that promote cancer growth .

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial activities against various pathogens. The compound's structure allows it to disrupt microbial cell walls or inhibit essential metabolic pathways within microorganisms . This property makes it a candidate for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives may exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions characterized by excessive inflammation .

In Vitro Studies

A series of experiments have been conducted to evaluate the cytotoxic effects of 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an effective anticancer agent.

Cell LineIC50 (µM)Reference
HepG-215
A-54920

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. For instance, docking studies against dihydrofolate reductase (DHFR) revealed strong interactions, suggesting that the compound could effectively inhibit this enzyme, which is critical in cancer metabolism .

Comparison with Similar Compounds

Structural Analysis

Key Structural Features

  • 1,3,4-Thiadiazole Core : The 5-(propylthio) substituent enhances lipophilicity, while the sulfur atom in the thiadiazole may facilitate hydrogen bonding.
  • Acetamide Linker : Bridges the two heterocycles, enabling conformational flexibility and interaction with biological targets.

Comparison with Similar Compounds

3.1. Heterocyclic Hybrids from Compounds 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-substituted phenyl)-1,3-thiazol-5-yl]acetamides) share the acetamide linker but differ in heterocyclic composition:

  • Heterocycles : Benzoimidazole-triazole-thiazole vs. tetrazole-thiadiazole in the target compound.
  • Substituents : 9a–9e feature aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole, whereas the target compound has a propylthio group on the thiadiazole.
  • Properties : The thiazole-aryl groups in 9a–9e increase steric bulk and lipophilicity compared to the smaller propylthio group in the target compound .

3.2. 1,3,4-Thiadiazole Derivatives from
Compound I (5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) highlights differences in substitution patterns:

  • Substituents : A phenylpropyl chain and 2-chlorophenyl group vs. propylthio and 3-methoxyphenyl in the target.

Structural Comparison Table

Compound Heterocycles Key Substituents Predicted Properties
Target Compound Tetrazole, 1,3,4-thiadiazole 3-Methoxyphenyl, propylthio Moderate lipophilicity, H-bonding capacity
9a () Benzoimidazole, triazole, thiazole Phenyl, thiazole-aryl High steric bulk, variable solubility
Compound I () 1,3,4-thiadiazole Phenylpropyl, 2-chlorophenyl High lipophilicity, electron-withdrawing

Characterization Techniques

  • Spectroscopy : IR and NMR (¹H/¹³C) to confirm functional groups and substituents, as demonstrated for compounds 9a–9e .
  • Elemental Analysis : Validation of purity, as performed for Compound I .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions with precise control of solvents, catalysts, and temperature. Key steps include:

  • Thiolation and coupling reactions : Reacting tetrazole derivatives with thioacetamide intermediates in polar aprotic solvents (e.g., DMF) under reflux, using bases like triethylamine to facilitate thioether bond formation .
  • Characterization of intermediates :
    • IR spectroscopy to confirm functional groups (e.g., S-H stretching at ~2550 cm⁻¹ for thiol intermediates).
    • NMR analysis (¹H and ¹³C) in deuterated DMSO to verify proton environments and carbon frameworks. For example, methoxyphenyl protons appear as a singlet at δ ~3.8 ppm .
    • Elemental analysis to validate purity (e.g., matching calculated vs. experimental C/H/N/S percentages within ±0.3%) .

Basic: What key analytical techniques are critical for structural validation?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles, particularly for heterocyclic cores (e.g., tetrazole-thiadiazole dihedral angles) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for determining storage conditions .

Advanced: How can computational methods predict reactivity in novel reactions?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies. For example, Fukui indices can identify nucleophilic/electrophilic sites on the tetrazole ring .
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore possible pathways for thiadiazole-thioacetamide coupling, reducing trial-and-error experimentation .
  • Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes), guiding pharmacophore modifications .

Advanced: How should researchers resolve contradictions in spectral or elemental analysis data?

Answer:

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., tetrazole-thioether derivatives) to identify anomalous peaks .
  • Repeat elemental analysis under controlled conditions (e.g., dry combustion for sulfur quantification) to address discrepancies caused by hygroscopic intermediates .
  • SCXRD validation : Resolve ambiguities in proton assignments (e.g., overlapping aromatic signals) by correlating crystallographic data with NMR shifts .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reactivity. DMF often enhances nucleophilic substitution rates in thiadiazole systems .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to improve interfacial contact .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >90% yield for cyclization steps .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in biological systems?

Answer:

  • Isotopic labeling : Introduce ¹⁵N or ³⁴S isotopes to track metabolic pathways using LC-MS .
  • Kinetic studies : Monitor thioether bond cleavage rates under physiological pH (7.4) to assess hydrolytic stability .
  • Enzyme inhibition assays : Pair HPLC with fluorescence detection to measure IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms) .

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